molecular formula C8H14O2 B1332132 5-Hexenyl acetate CAS No. 5048-26-0

5-Hexenyl acetate

Cat. No.: B1332132
CAS No.: 5048-26-0
M. Wt: 142.2 g/mol
InChI Key: MPLWNENKBSBMFN-UHFFFAOYSA-N
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Description

5-Hexenyl acetate is a linear ester. It can undergo ruthenium-catalyzed cross-metathesis reactions with α -substituted vinyl boronates in dichloromethane. It participates in the post-polymerization modification step during the preparation of poly(vinylnorbornene).

Scientific Research Applications

Photochemistry and Stability

The photochemistry of compounds related to 5-hexenyl acetate, such as 5-hexen-2-one, has been studied, revealing its stability towards photolysis and isomerization under certain conditions. This research provides insights into the photochemical behavior of similar compounds (Srinivasan, 1960).

Application in Pheromone Synthesis

This compound has been utilized in the synthesis of pheromones, such as the sex pheromone (4E,7Z)-4,7-Tridecadienyl acetate. This illustrates its role in creating bioactive compounds for ecological and agricultural applications (Kim & Park, 1995).

Biosynthesis Studies

Studies on the biosynthesis of related compounds, like cis-3-hexen-1-yl acetate, have been conducted, providing insights into enzymatic processes and optimization parameters for the production of flavor compounds (Chiang, Chang, & Shieh, 2003).

Chemical Reactions and Interactions

Research on the 5-hexenyl radical, a component related to this compound, has been carried out to understand its reactions and interactions with other compounds, contributing to a deeper understanding of organic chemistry mechanisms (Jewell, Mathew, & Warkentin, 1987).

Atmospheric Chemistry

Investigations into the reaction of ozone with compounds including trans-2-hexenyl acetate have been conducted, contributing to our understanding of atmospheric chemistry and the environmental impact of organic compounds (Grosjean, Grosjean, & Seinfeld, 1996).

Safety and Hazards

5-Hexenyl acetate is classified as a flammable liquid . It has a flash point of 60.6 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Properties

IUPAC Name

hex-5-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLWNENKBSBMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336950
Record name 5-Hexenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-26-0
Record name 5-Hexenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5048-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-Hexenyl acetate be used to create more complex molecules?

A1: Yes, this compound can act as a building block in organic synthesis. For instance, it can be employed as a chain transfer agent (CTA) in the metathetic degradation of Styrene-Butadiene Rubber (SBR) []. This process, catalyzed by a ruthenium-alkylidene complex, breaks down the SBR into smaller oligomers while attaching the functional group of this compound onto the polymer chain ends.

Q2: How does the concentration of this compound affect the metathesis reaction with SBR?

A2: Research shows that the concentration of this compound, when used as a CTA in the metathetic degradation of SBR, significantly influences the molecular weight and polydispersity of the resulting SBR oligomers []. Higher concentrations of this compound generally lead to shorter oligomers with lower molecular weights. This control over molecular weight is crucial for tailoring the properties of the final polymer product.

Q3: How can we confirm the incorporation of this compound into the SBR oligomers?

A3: The successful incorporation of this compound into the SBR oligomers can be confirmed through spectroscopic techniques. FTIR and 1H NMR analyses are particularly useful in this regard []. FTIR can identify the presence of specific functional groups, like the carbonyl group in the acetate, while 1H NMR provides detailed information about the hydrogen environments within the molecule, confirming the structure and attachment points.

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